

excitation and emission spectra of MCA-SEVNLDAEFR-K(Dnp)-RR, amide

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Compound of Interest

Compound Name: MCA-SEVNLDAEFR-K(Dnp)-RR,
amide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate **MCA-SEVNLDAEFR-K(Dnp)-RR, amide**. It details its spectral properties, the underlying Fluorescence Resonance Energy Transfer (FRET) mechanism, and a generalized experimental protocol for its use in protease activity assays. This substrate is a valuable tool for studying enzyme kinetics and for high-throughput screening of potential inhibitors, particularly for β -secretase (BACE).

Core Principles: FRET-Based Protease Detection

The peptide **MCA-SEVNLDAEFR-K(Dnp)-RR, amide**, is designed as a FRET-based substrate. [1][2][3] This detection method relies on the principle of energy transfer between a fluorescent donor and a quencher molecule when they are in close proximity (typically 10-100 Å).[4] In this specific peptide:

- MCA (7-methoxycoumarin-4-yl)acetyl) acts as the fluorescent donor.
- Dnp (2,4-dinitrophenyl) serves as the quencher.

In its intact state, the Dnp group effectively quenches the fluorescence emitted by the MCA group.[1][4][5] When a protease, such as BACE, cleaves the peptide sequence, the MCA and Dnp moieties are separated. This separation disrupts the FRET process, leading to a significant increase in the fluorescence of the MCA donor, which can be quantitatively measured to determine enzyme activity.[4]

Quantitative Data: Spectral Properties

The excitation and emission maxima for the MCA fluorophore, once liberated from the quenching effect of Dnp, are crucial for accurate measurement. While slight variations exist across different sources, the data are largely consistent.

Parameter	Wavelength (nm)	Source(s)
Excitation Maximum (Absorbance)	325	[1] [6]
	328	
	330	
Emission Maximum (Fluorescence)	390	[5]
	392	
	393	
	420	

Note: The optimal excitation and emission wavelengths should be empirically determined for the specific instrumentation and buffer conditions being used.

Experimental Protocol: Generalized Protease Assay

The following is a generalized protocol for determining protease activity using **MCA-SEVNLDAEFR-K(Dnp)-RR, amide**. This protocol is based on standard methodologies for FRET-based protease assays and should be optimized for the specific enzyme and experimental conditions.[7][8]

1. Materials and Reagents:

- **MCA-SEVNLDAEFR-K(Dnp)-RR, amide** substrate
- Purified protease of interest (e.g., BACE)
- Assay buffer (optimized for the specific protease)
- Protease inhibitors (for control experiments)
- 96-well black microplates
- Fluorescence microplate reader

2. Preparation of Reagents:

- **Substrate Stock Solution:** Dissolve the lyophilized peptide in DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store at -20°C.
- **Working Substrate Solution:** Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 1-10 µM).
- **Enzyme Solution:** Dilute the purified enzyme in the assay buffer to the desired concentration.

3. Assay Procedure:

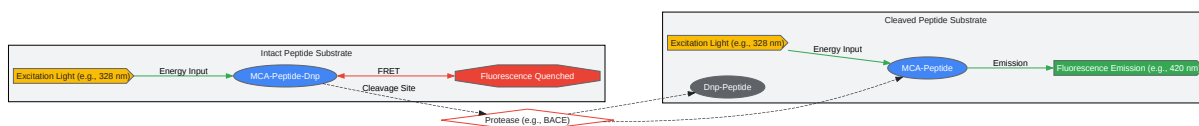
- Add a defined volume of the enzyme solution to each well of the 96-well plate.
- Include appropriate controls:
 - **Negative Control (No Enzyme):** Add assay buffer instead of the enzyme solution.
 - **Inhibitor Control:** Pre-incubate the enzyme with a known inhibitor before adding the substrate.
- Initiate the reaction by adding the working substrate solution to each well.
- Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths for MCA (e.g., Ex: 328 nm, Em: 420 nm).

- Monitor the increase in fluorescence over time. Kinetic readings are often taken every 1-5 minutes for a period of 30-60 minutes.

4. Data Analysis:

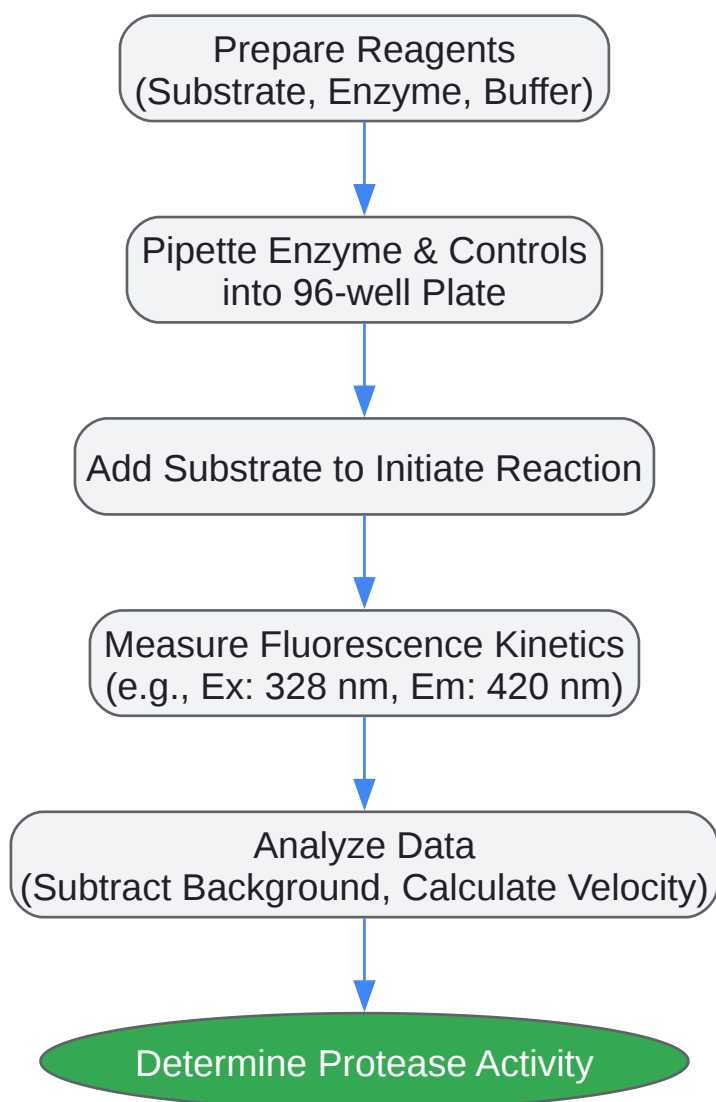
- Subtract the background fluorescence (from the negative control wells) from the values obtained for the experimental wells.
- Determine the initial reaction velocity (V_0) from the linear portion of the fluorescence versus time plot.
- Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.

Visualizations



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Caption: FRET mechanism of the MCA-Dnp peptide substrate.



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Caption: Generalized workflow for a FRET-based protease assay.

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